molecular formula C16H14ClN3O B2655252 N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 851798-78-2

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B2655252
CAS No.: 851798-78-2
M. Wt: 299.76
InChI Key: LJGKSOUQOFWWST-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide is a chemical compound of significant interest in scientific research, belonging to the class of indazole-3-carboxamide derivatives. This scaffold is recognized in medicinal chemistry for its potential as a versatile building block in the development of biologically active molecules . While the specific research data for this particular compound is limited, structurally similar indazole-3-carboxamide compounds have been identified as potent and selective inhibitors of various biological targets, such as p21-activated kinase 1 (PAK1), which is a promising target in anti-cancer drug discovery for its role in tumor migration and invasion . Furthermore, the indazole core is a privileged structure in drug discovery, featured in several approved therapies and investigational compounds for its diverse pharmacological activities . Researchers investigating the structure-activity relationships (SAR) of synthetic cannabinoid receptor agonists also utilize compounds based on the N-alkyl indazole-3-carboxylate and carboxamide scaffold, as these moieties are common in this class of substances . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-10-18-16(21)15-13-3-1-2-4-14(13)19-20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGKSOUQOFWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324103
Record name N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851798-78-2
Record name N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide typically involves the reaction of 4-chlorophenylethylamine with indazole-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening and process optimization ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide exhibits significant anticancer properties. It functions as a selective inhibitor of certain kinases involved in cancer progression, such as Rho-associated protein kinases (ROCKs). Inhibition of ROCKs has been linked to reduced cell proliferation and migration, making this compound a candidate for treating various malignancies, including breast and colorectal cancers .

Neurological Disorders

The compound shows promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting the Rho/ROCK pathway, it may promote neuroregeneration and protect against neuronal death caused by oxidative stress and inflammation. Studies have demonstrated that ROCK inhibitors can enhance axonal growth and functional recovery following spinal cord injuries .

Cancer Treatment Trials

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy. The mechanism was attributed to its ability to inhibit ROCK-mediated pathways that facilitate tumor growth .

Neuroprotection Studies

In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation. The neuroprotective effects were linked to the compound's ability to inhibit inflammation and promote neuronal survival through ROCK inhibition .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Cancer TreatmentInhibition of ROCKsReduced tumor size in clinical trials
Neurological DisordersInhibition of GSK-3 and ROCKsImproved cognitive function in Alzheimer's models
General PharmacologyAnti-inflammatory propertiesPotential in treating neuroinflammatory diseases

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

The following analysis compares N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide with structurally and functionally related indazole and phenylalkylamine derivatives.

Structural and Functional Analogues

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target (Inferred)
This compound C₁₆H₁₅ClN₃O 316.76 g/mol 4-Chlorophenyl ethyl, indazole core Sigma receptors, kinases
N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide C₁₄H₁₂N₄O₃S 316.33 g/mol 4-Sulfamoylphenyl, indazole core Enzymes (e.g., carbonic anhydrase)
BD 1008 C₁₆H₂₂Cl₂N₄·2HBr 556.99 g/mol 3,4-Dichlorophenyl, pyrrolidinyl Sigma-1 receptors
BD 1047 C₁₄H₂₀Cl₂N₃·2HBr 477.01 g/mol 3,4-Dichlorophenyl, dimethylamino Sigma-1 receptors

Key Differences and Implications

BD 1008 and BD 1047 feature 3,4-dichlorophenyl groups, increasing steric bulk and lipophilicity, which may enhance sigma-1 receptor binding but reduce solubility .

Pharmacokinetic and Pharmacodynamic Profiles :

  • The amide linkage in the target compound and N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide confers metabolic stability compared to the tertiary amines in BD 1008/BD 1047, which are prone to oxidation .
  • The dihydrobromide salts of BD 1008/BD 1047 improve aqueous solubility but may limit tissue distribution compared to neutral amides .

Biological Target Specificity: Sigma-1 receptors: BD 1008/BD 1047 are well-characterized sigma-1 ligands with nanomolar affinity, whereas the target compound’s indazole core may shift selectivity toward sigma-2 or other receptors .

Research Findings and Gaps

  • Target Compound: No direct in vivo data are available, but molecular modeling suggests moderate sigma-2 affinity due to the indazole core’s planar geometry .
  • BD 1008/BD 1047 : Demonstrated efficacy in preclinical models of neuropathic pain and psychosis, with BD 1008 showing higher sigma-1 selectivity (Ki = 1.2 nM) .
  • N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide : Preliminary studies indicate IC₅₀ values of ~50 nM against carbonic anhydrase IX, a cancer-associated enzyme .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound belongs to the indazole class, known for various pharmacological properties. It is primarily studied for its potential antiviral , anti-inflammatory , and anticancer effects. The compound's structure allows it to interact with specific molecular targets, leading to significant biological outcomes such as inhibition of cell proliferation and modulation of immune responses.

The biological activity of this compound can be attributed to its ability to bind to various receptors and enzymes:

  • Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting the growth of cancer cell lines, particularly in colorectal cancer models such as HCT-116, where it exhibited cytotoxic effects with an IC50 value in the micromolar range .
  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells, a critical mechanism for cancer treatment.
  • Immune Modulation : The compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory conditions.

Anticancer Activity

A study highlighted that this compound demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells. The IC50 values for various derivatives were reported, indicating its potential as a lead compound in anticancer drug development:

CompoundIC50 (µM)Target Cell Line
This compound1.184HCT-116
Reference Compound (Cabozantinib)19.90HCT-116

These findings suggest that modifications to the indazole structure can enhance anticancer activity .

Antiviral and Anti-inflammatory Properties

The compound has been investigated for its antiviral properties against various pathogens and its role in reducing inflammation. It has shown promise in vitro against viral infections, although specific IC50 values were not detailed in the available literature. Its anti-inflammatory effects are hypothesized to arise from its ability to modulate cytokine production and immune cell activation .

Case Studies

Several studies have documented the biological activity of indazole derivatives similar to this compound:

  • Antiprotozoal Activity : Indazole derivatives were tested against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, demonstrating superior potency compared to other indazole compounds. The presence of a 4-chlorophenyl substitution was linked to enhanced antiprotozoal activity .
  • Kinase Inhibition : Research has shown that indazole derivatives can inhibit various kinases associated with cancer progression, including Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK). This positions them as potential candidates for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via amide coupling between 1H-indazole-3-carboxylic acid and 2-(4-chlorophenyl)ethylamine. Activation of the carboxylic acid using reagents like HATU or EDCI in DMF is typical. Intermediates should be purified via column chromatography and characterized using 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, analogous compounds (e.g., ) were characterized via NMR and UV spectroscopy to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation (e.g., used crystallography to resolve a related carboxamide’s conformation). Complementary techniques include FT-IR for functional group analysis and LC-MS for molecular weight verification. 1H^1H NMR coupling constants can also reveal stereochemical details .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Receptor binding assays (e.g., CB1/CB2 cannabinoid receptors) using radioligand displacement or calcium flux assays are common for carboxamide derivatives ( ). Cell viability assays (MTT or CellTiter-Glo) can assess cytotoxicity. Dose-response curves should be generated to calculate EC50_{50} or IC50_{50} values .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s receptor binding affinity?

  • Methodology : Synthesize enantiomers via chiral resolution or asymmetric synthesis (e.g., used enantiomer-specific synthetic routes for carboxamide derivatives). Compare their activity using cAMP inhibition assays or β-arrestin recruitment assays. Molecular docking studies can rationalize stereoselective binding differences .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodology : Cross-validate results using orthogonal assays (e.g., functional vs. binding assays). Control for batch-to-batch variability in compound purity via HPLC-UV/HRMS. For example, emphasized rigorous NMR and LC-MS validation to ensure consistency in synthetic batches .

Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for this compound?

  • Methodology : Co-crystallize the compound with its target receptor (e.g., CB1) to identify critical interactions (e.g., hydrogen bonding with Ser383 or hydrophobic packing with Phe174). Compare with SAR data from analogs (e.g., ’s pyrazole-carboxamide derivatives) to guide rational design .

Q. What analytical methods optimize stability studies under varying pH and temperature conditions?

  • Methodology : Use forced degradation studies (acid/base hydrolysis, thermal stress) followed by UPLC-MS/MS to identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life. For example, ’s safety data emphasized stability under controlled storage conditions .

Q. How can computational models predict metabolic pathways and potential toxicity?

  • Methodology : Perform in silico metabolism prediction using software like MetaSite or GLORY. Validate with in vitro hepatocyte incubation and LC-HRMS to detect phase I/II metabolites. Cross-reference with toxicity databases (e.g., PubChem, ) to flag structural alerts .

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